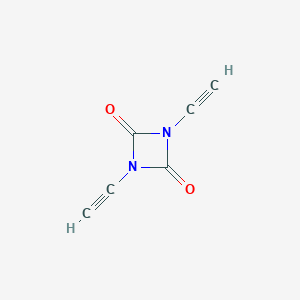
1,3-Diethynyl-1,3-diazetidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethynyl-1,3-diazetidine-2,4-dione is a chemical compound with the molecular formula C6H2N2O2 It is a member of the diazetidine family, characterized by a four-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethynyl-1,3-diazetidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of diethynylamine derivatives with carbonyl compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethynyl-1,3-diazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Diethynyl-1,3-diazetidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Diethynyl-1,3-diazetidine-2,4-dione involves its interaction with molecular targets through its ethynyl groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological systems, or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diethyl-1,3-diazetidine-2,4-dione: Similar in structure but with ethyl groups instead of ethynyl groups.
1,3-Dimethyl-1,3-diazetidine-2,4-dione: Contains methyl groups instead of ethynyl groups.
Uniqueness
1,3-Diethynyl-1,3-diazetidine-2,4-dione is unique due to its ethynyl groups, which confer distinct reactivity and potential for forming complex structures. This makes it particularly valuable in synthetic chemistry and materials science .
Eigenschaften
CAS-Nummer |
528871-28-5 |
|---|---|
Molekularformel |
C6H2N2O2 |
Molekulargewicht |
134.09 g/mol |
IUPAC-Name |
1,3-diethynyl-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C6H2N2O2/c1-3-7-5(9)8(4-2)6(7)10/h1-2H |
InChI-Schlüssel |
UPCMCALUVSUXLR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CN1C(=O)N(C1=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















